molecular formula C18H19NO3 B8349043 4-[3-(Benzyloxy)-4-methoxyphenyl]pyrrolidin-2-one CAS No. 57724-78-4

4-[3-(Benzyloxy)-4-methoxyphenyl]pyrrolidin-2-one

Cat. No. B8349043
M. Wt: 297.3 g/mol
InChI Key: QLIBRFKGUKUNLP-UHFFFAOYSA-N
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Patent
US07696198B2

Procedure details

To a mixture of 8.3 g (34.8 mmol) of NiCl2-6H20 in 750 mL of MeOH was slowly added 14 g (104.5 mmol) of NaBH4. This mixture was stirred for 30 minutes at 0° C. and a solution of 25 g of methyl 3-(3-benzyloxy-4-methoxyphenyl)-4-nitrobutanoate in 500 mL of MeOH was added. Then, 8.3 g (34.8 mmol) of NiCl2-6H2O was added to the reaction mixture, followed by the slow portion-wise addition of 9.2 g (243 mmol) of NaBH4. The mixture stirred at 0° C. for 1 hour and then 150 g of K2CO3 was added in one portion. The mixture was allowed to warm to ambient temperature and stirring continued for 18 hours. The suspension was filtered through a pad of celite, washed with 2×1000 mL of MeOH and concentrated. The residue was taken up in 2000 mL of EtOAc and the organic fraction was successively washed with 200 mL of H2O, 250 mL of brine, dried (Na2SO4) and concentrated to a solid. Trituration with hexanes/EtOAc provided 13 g of the desired product. An additional 2.3 g of product was obtained by extracting the aqueous fractions with EtOAc and combining this with the trituration solvent, concentrating and triturating with EtOAc/hexanes. Total yield was 15.3 g (74% yield). 1H NMR (400 MHz, CDCl3) δ 7.44-7.26 (m, 5H), 6.87-6.70 (m, 3H), 5.75 (bs, 1H), 5.14 (s, 2H), 3.87 (s, 3H), 3.70-3.50 (m, 2H), 3.28 (t, 1H), 2.70-2.63 (m, 1H), 2.42-2.35 (m, 1H).
[Compound]
Name
NiCl2-6H20
Quantity
8.3 g
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
solvent
Reaction Step One
Name
Quantity
14 g
Type
reactant
Reaction Step Two
Name
methyl 3-(3-benzyloxy-4-methoxyphenyl)-4-nitrobutanoate
Quantity
25 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Three
[Compound]
Name
NiCl2-6H2O
Quantity
8.3 g
Type
reactant
Reaction Step Four
Name
Quantity
9.2 g
Type
reactant
Reaction Step Five
Name
Quantity
150 g
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[CH2:3]([O:10][C:11]1[CH:12]=[C:13]([CH:19]([CH2:25][N+:26]([O-])=O)[CH2:20][C:21](OC)=[O:22])[CH:14]=[CH:15][C:16]=1[O:17][CH3:18])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.C([O-])([O-])=O.[K+].[K+]>CO>[CH2:3]([O:10][C:11]1[CH:12]=[C:13]([CH:19]2[CH2:25][NH:26][C:21](=[O:22])[CH2:20]2)[CH:14]=[CH:15][C:16]=1[O:17][CH3:18])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:0.1,3.4.5|

Inputs

Step One
Name
NiCl2-6H20
Quantity
8.3 g
Type
reactant
Smiles
Name
Quantity
750 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
14 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
methyl 3-(3-benzyloxy-4-methoxyphenyl)-4-nitrobutanoate
Quantity
25 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=C(C=CC1OC)C(CC(=O)OC)C[N+](=O)[O-]
Name
Quantity
500 mL
Type
solvent
Smiles
CO
Step Four
Name
NiCl2-6H2O
Quantity
8.3 g
Type
reactant
Smiles
Step Five
Name
Quantity
9.2 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Six
Name
Quantity
150 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
This mixture was stirred for 30 minutes at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture stirred at 0° C. for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued for 18 hours
Duration
18 h
FILTRATION
Type
FILTRATION
Details
The suspension was filtered through a pad of celite
WASH
Type
WASH
Details
washed with 2×1000 mL of MeOH
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
the organic fraction was successively washed with 200 mL of H2O, 250 mL of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a solid

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C=C(C=CC1OC)C1CC(NC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 13 g
YIELD: CALCULATEDPERCENTYIELD 62.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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